3-Azido-1-(2,4-dimethylbenzyl)azetidine

Description

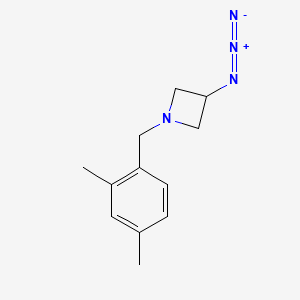

3-Azido-1-(2,4-dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by an azetidine ring (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted with an azido group (-N₃) at the 3-position and a 2,4-dimethylbenzyl group at the 1-position. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in medicinal chemistry, materials science, and click chemistry. The 2,4-dimethylbenzyl substituent introduces steric bulk and lipophilicity, while the azide group enables participation in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with alkynes).

Key structural features:

- Azetidine core: Smaller ring size compared to five- or six-membered heterocycles, leading to increased ring strain and reactivity.

- 2,4-Dimethylbenzyl group: Enhances hydrophobicity and may influence metabolic stability in biological systems.

- Azido substituent: A versatile functional group for bioorthogonal chemistry.

Synthetic routes for analogous compounds (e.g., 3-Azido-1-(3,4-dichlorobenzyl)azetidine ) typically involve nucleophilic substitution reactions between azetidine precursors and halogenated benzyl derivatives. For example, 2,4-dimethylbenzyl bromide (CAS 78831-87-5) could serve as a starting material for introducing the benzyl group.

Properties

IUPAC Name |

3-azido-1-[(2,4-dimethylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-3-4-11(10(2)5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCXWZCFNRDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-Azido-1-(2,4-dimethylbenzyl)azetidine with structurally related azetidine and azetidinone derivatives. Data are compiled from synthesis protocols, spectral analyses, and physicochemical studies.

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., 2,4-dimethylbenzyl, 4-methoxybenzyl) increase lipophilicity and may reduce reactivity in polar solvents .

- Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl, nitro) enhance electrophilicity, facilitating nucleophilic attacks or cycloadditions .

Ring Strain and Reactivity: Azetidine derivatives exhibit higher ring strain than azetidinones (β-lactam analogs), leading to greater reactivity in ring-opening reactions . Azetidin-2-ones (e.g., compounds in ) are stabilized by conjugation between the carbonyl and nitrogen, reducing strain compared to azetidines.

Synthetic Yields: Yields for azetidinone derivatives (e.g., 92% for compound 3l ) often exceed those of azetidines due to milder reaction conditions and better stabilization of intermediates.

Spectroscopic Characterization: ¹H NMR: Azetidine protons typically resonate at δ 3.5–4.5 ppm, while azetidinone carbonyls appear at ~170 ppm in ¹³C NMR . IR: Azido groups show strong absorption at ~2100 cm⁻¹ .

Applications: Azetidines with azido groups are used in click chemistry for bioconjugation . Azetidinones are explored as β-lactam antibiotics or enzyme inhibitors .

Preparation Methods

General Synthetic Strategy for Functionalized Azetidines

Azetidines are typically prepared through:

- Cyclization of amino precursors : Formation of the azetidine ring by intramolecular nucleophilic substitution or cycloaddition.

- Functional group transformations : Introduction of azido groups via nucleophilic substitution of suitable leaving groups.

- N-substitution : Alkylation of the azetidine nitrogen with benzyl or substituted benzyl halides.

The synthesis of 3-azido-azetidines often starts from 3-amino-azetidines, which are versatile intermediates for further functionalization.

Preparation of 3-Amino-Azetidines as Key Intermediates

According to patent WO2000063168A1, 3-amino-azetidines can be synthesized through an improved process that enhances yield and scope significantly compared to earlier methods. The process involves:

- Starting from protected azetidines such as N-t-butyl-O-trimethylsilylazetidine.

- Acidic treatment to remove protecting groups and generate free amino azetidines.

- Neutralization and extraction steps to isolate the amino azetidine as a crystalline solid with yields around 64% in reported examples.

These 3-amino-azetidines are then used as nucleophiles in substitution reactions to introduce various substituents, including benzyl groups.

Introduction of the 2,4-Dimethylbenzyl Group at Nitrogen

The N-substitution of azetidines with 2,4-dimethylbenzyl groups can be achieved by nucleophilic substitution of the azetidine nitrogen on benzyl halides bearing the 2,4-dimethyl substituents. Typical conditions include:

- Use of base (e.g., triethylamine) to deprotonate the azetidine nitrogen.

- Reaction in polar aprotic solvents such as acetonitrile or dichloromethane.

- Mild heating or room temperature stirring for several hours to ensure complete substitution.

This step yields N-(2,4-dimethylbenzyl)azetidine derivatives suitable for further functionalization.

Azide Group Introduction at the 3-Position

The azido group at the 3-position is introduced by nucleophilic substitution of a leaving group (such as a mesylate or bromide) with sodium azide. A representative method includes:

- Conversion of the 3-hydroxy or 3-bromo precursor to the corresponding mesylate or bromide.

- Treatment with sodium azide in solvents like acetone/water or DMF under reflux or ambient conditions.

- Workup involving extraction, drying, and purification to isolate the 3-azido-azetidine derivative.

This approach is supported by analogous synthesis of azidoalkyl compounds, such as 3-azido-1-propanol, which is prepared by refluxing 3-bromo-1-propanol with sodium azide in acetone/water mixture, yielding 77% of the azido product.

Advanced Synthetic Routes: Gold-Catalyzed Cyclization

Recent research has developed stereoselective and flexible methods for azetidine synthesis using gold-catalyzed intermolecular oxidation of alkynes. This approach involves:

- Starting from N-propargylsulfonamides, which are prepared from chiral sulfinamides.

- Gold-catalyzed oxidative cyclization to form azetidin-3-ones, which can be further transformed into azetidines.

- Use of t-butanesulfonyl as a protecting group for the nitrogen to facilitate later removal under acidic conditions.

This method avoids toxic diazo compounds and allows for high enantiomeric excess (>98% e.e.) in the products.

Though this method is more general for azetidin-3-ones, it provides a conceptual basis for preparing functionalized azetidines with azido substituents by subsequent transformations.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The improved synthesis of 3-amino-azetidines allows access to a broader range of azetidine derivatives, facilitating drug development and optimization.

- The azide introduction via nucleophilic substitution is a reliable and high-yielding method, commonly used in azidoalkyl chemistry.

- Gold-catalyzed cyclization methods offer a modern, stereoselective alternative for azetidine ring formation with potential for chiral azetidine derivatives.

- Protection strategies, such as t-butanesulfonyl groups, are critical for controlling reactivity and enabling subsequent functional group transformations.

- Purification typically involves extraction, drying, and chromatographic techniques to isolate pure crystalline products.

Q & A

Q. What are the common synthetic routes for 3-Azido-1-(2,4-dimethylbenzyl)azetidine?

The synthesis typically involves two key steps: (1) cyclization to form the azetidine ring and (2) azide group introduction. A visible-light-mediated [2+2] photocycloaddition is effective for constructing the strained azetidine core under mild conditions, followed by azidation using sodium azide or diazo transfer reagents . For the 2,4-dimethylbenzyl substituent, alkylation of the azetidine nitrogen with 2,4-dimethylbenzyl bromide is common, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .

Q. How do structural features influence the reactivity of this compound?

- Azido group : Enables click chemistry (e.g., Huisgen cycloaddition with alkynes) and reduction to amines. Reactivity is pH- and temperature-sensitive, requiring inert atmospheres for stability .

- 2,4-Dimethylbenzyl substituent : Electron-donating methyl groups enhance steric bulk, affecting regioselectivity in substitution reactions. The para-methyl group stabilizes intermediates via hyperconjugation .

- Azetidine ring : Ring strain (~25 kcal/mol) increases susceptibility to ring-opening under acidic or nucleophilic conditions .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR identify substituent positions and ring integrity. Azido protons resonate at δ 3.5–4.5 ppm, while methyl groups appear as singlets near δ 2.3 ppm .

- FT-IR : The azide stretch (2100–2150 cm⁻¹) confirms functional group presence .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₅N₄⁺, m/z 215.1294) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cycloaddition reactions involving this compound?

Discrepancies in reaction yields or regioselectivity often arise from catalyst choice or solvent polarity. For example:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Produces 1,4-triazoles in polar solvents (e.g., DMF), but competing side reactions may occur with electron-deficient alkynes. Use kinetic studies (e.g., in situ IR) to monitor intermediates .

- Strain-promoted cycloadditions : Avoid metal catalysts but require strained cyclooctynes. Compare DFT calculations (e.g., Gibbs free energy of transition states) with experimental yields to identify optimal conditions .

Q. What experimental strategies mitigate ring-opening side reactions during functionalization?

- Temperature control : Maintain reactions below 0°C to reduce ring strain-driven decomposition .

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc groups during harsh reactions (e.g., Grignard additions) .

- Additives : Use scavengers like molecular sieves to sequester protic impurities that accelerate hydrolysis .

Q. How can computational modeling predict biological activity of derivatives?

- Molecular docking : Simulate interactions with targets like kinases or GPCRs. For example, the azetidine ring’s conformation allows π-stacking with aromatic residues in enzyme active sites .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Methyl groups at the 2,4-positions enhance lipophilicity (logP ~2.5), improving membrane permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Chromatography is impractical at scale. Switch to recrystallization (e.g., using ethyl acetate/hexane) or distillative removal of volatile byproducts .

- Safety : Azides are shock-sensitive. Implement continuous flow reactors to minimize azide accumulation and automate hazard controls .

Q. How do fluorinated analogs compare in reactivity and bioactivity?

Methodological Guidance

9. Designing stability studies under physiological conditions:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Azetidine rings degrade rapidly below pH 4 due to protonation-induced ring strain .

- Thermal stability : Use TGA/DSC to identify decomposition onset temperatures (>150°C for pure samples) .

10. Validating synthetic intermediates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.